4-Azidononan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

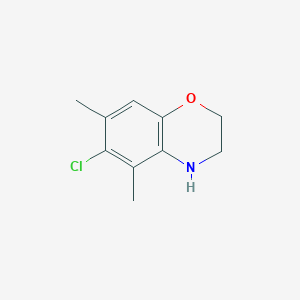

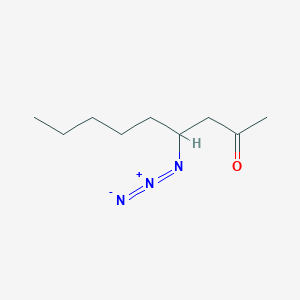

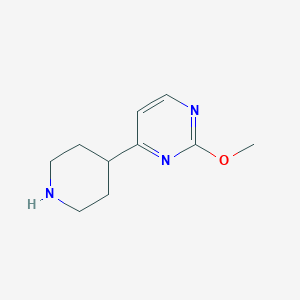

4-Azidononan-2-one : est un composé organique caractérisé par la présence d'un groupe azide (-N₃) attaché à un squelette de nonanone

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 4-Azidononan-2-one implique généralement l'introduction du groupe azide dans un précurseur de nonanone. Une méthode courante est la réaction de substitution nucléophile où une nonanone halogénée réagit avec l'azoture de sodium (NaN₃) dans des conditions douces. La réaction est généralement réalisée dans un solvant aprotique tel que le diméthylformamide (DMF) à température ambiante pour assurer un rendement et une pureté élevés.

Méthodes de production industrielle : À l'échelle industrielle, la production de this compound peut impliquer des réacteurs à écoulement continu pour améliorer la sécurité et l'efficacité. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, minimisant les risques associés à la manipulation des azides, qui peuvent être hautement explosifs.

Analyse Des Réactions Chimiques

Types de réactions : La 4-Azidononan-2-one subit diverses réactions chimiques, notamment :

Réduction : Le groupe azide peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogénation catalytique.

Substitution : Le groupe azide peut être remplacé par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Réactifs et conditions courantes :

Réduction : LiAlH₄ dans l'éther anhydre ou l'hydrogénation catalytique en utilisant du palladium sur charbon (Pd/C) dans l'éthanol.

Cycloaddition : Catalyseurs au cuivre(I) (CuSO₄ et ascorbate de sodium) dans un mélange d'eau et de tert-butanol.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que la triéthylamine (TEA).

Principaux produits :

Réduction : Nonan-2-amine.

Cycloaddition : Dérivés du 1,2,3-triazole.

Substitution : Nonanones substituées correspondantes.

4. Applications de la recherche scientifique

Chimie : La this compound est utilisée comme précurseur dans la synthèse de divers composés hétérocycliques, y compris les triazoles, qui ont des applications dans les produits pharmaceutiques et les produits agrochimiques.

Biologie : En recherche biologique, les azides sont utilisés en chimie bioorthogonale pour le marquage et le suivi des biomolécules. La this compound peut être utilisée en chimie click pour attacher des étiquettes fluorescentes aux protéines ou aux acides nucléiques.

Industrie : En science des matériaux, la this compound est utilisée dans la synthèse de polymères et de matériaux avancés ayant des propriétés spécifiques, telles qu'une stabilité thermique et une conductivité améliorées.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique principalement la réactivité du groupe azide. Le groupe azide peut subir des réactions de cycloaddition pour former des cycles de triazole stables, qui peuvent interagir avec diverses cibles biologiques. Dans les réactions de réduction, le groupe azide est converti en amine, qui peut ensuite participer à d'autres interactions biochimiques.

Cibles moléculaires et voies :

Cycloaddition : Formation de triazoles qui peuvent se lier aux enzymes ou aux récepteurs.

Réduction : Formation d'amines qui peuvent agir comme inhibiteurs enzymatiques ou comme molécules de signalisation.

Applications De Recherche Scientifique

Chemistry: 4-Azidononan-2-one is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which have applications in pharmaceuticals and agrochemicals.

Biology: In biological research, azides are used in bioorthogonal chemistry for labeling and tracking biomolecules. This compound can be employed in click chemistry to attach fluorescent tags to proteins or nucleic acids.

Industry: In materials science, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and conductivity.

Mécanisme D'action

The mechanism of action of 4-Azidononan-2-one primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. In reduction reactions, the azide group is converted to an amine, which can then participate in further biochemical interactions.

Molecular Targets and Pathways:

Cycloaddition: Formation of triazoles that can bind to enzymes or receptors.

Reduction: Formation of amines that can act as enzyme inhibitors or signaling molecules.

Comparaison Avec Des Composés Similaires

Composés similaires :

4-Azido-2-butanone : Structure similaire mais avec une chaîne carbonée plus courte.

4-Azido-2-pentanone : Structure similaire avec une chaîne à cinq atomes de carbone.

4-Azido-2-hexanone : Structure similaire avec une chaîne à six atomes de carbone.

Unicité : La 4-Azidononan-2-one est unique en raison de sa chaîne carbonée plus longue, qui peut influencer ses propriétés physiques et sa réactivité. La chaîne plus longue peut fournir une hydrophobicité accrue et potentiellement des interactions biologiques différentes par rapport aux azides à chaîne plus courte.

Propriétés

Numéro CAS |

919117-11-6 |

|---|---|

Formule moléculaire |

C9H17N3O |

Poids moléculaire |

183.25 g/mol |

Nom IUPAC |

4-azidononan-2-one |

InChI |

InChI=1S/C9H17N3O/c1-3-4-5-6-9(11-12-10)7-8(2)13/h9H,3-7H2,1-2H3 |

Clé InChI |

LXELRCUJAJDELJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(CC(=O)C)N=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)

![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)

![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)

![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)

![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)

![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)

![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)